Cas no 113886-70-7 (5-Methyl-2’-O-methylcytidine)

5-Methyl-2’-O-methylcytidine 化学的及び物理的性質
名前と識別子
-
- Cytidine,5-methyl-2'-O-methyl-
- 2’-O-METHYL-5-METHYL-CYTIDINE
- 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
- 2'-O-Methyl-5-methylcytidine
- 2'-OME-5-ME-C
- 5-Me-2'-OMe-C
- 5-METHYL-2'-O-METHYLCYTIDINE
- 2'-(O-METHYL)-5-METHYLCYTIDINE
- 2'-O-Methyl-5-methyl-D-cytidine
- 5-Methyl-2’-O-methylcytidine
-
- インチ: InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)
- InChIKey: CNVRVGAACYEOQI-UHFFFAOYSA-N
- ほほえんだ: CC1=CN(C2OC(CO)C(O)C2OC)C(=O)N=C1N
計算された属性
- せいみつぶんしりょう: 271.11700
じっけんとくせい
- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(22 g/l)(25ºC)、
- PSA: 119.83000
- LogP: -1.01930
5-Methyl-2’-O-methylcytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1317255-5G |
5-Methyl-2'-O-methylcytidine |
113886-70-7 | 97% | 5g |
$890 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283497A-500 mg |
2'-O-Methyl-5-methylcytidine, |
113886-70-7 | 500MG |
¥4,889.00 | 2023-07-11 | ||
TRC | M263410-100mg |
5-Methyl-2’-O-methylcytidine |
113886-70-7 | 100mg |
$ 167.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283497-250mg |
2'-O-Methyl-5-methylcytidine, |
113886-70-7 | 250mg |
¥3008.00 | 2023-09-05 | ||
abcr | AB481904-5g |
5-Methyl-2'-O-methylcytidine; . |
113886-70-7 | 5g |
€721.10 | 2025-02-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283497A-500mg |
2'-O-Methyl-5-methylcytidine, |
113886-70-7 | 500mg |
¥4889.00 | 2023-09-05 | ||
1PlusChem | 1P000AG7-1g |
Cytidine, 5-methyl-2'-O-methyl- |
113886-70-7 | 97% | 1g |
$96.00 | 2025-02-18 | |
A2B Chem LLC | AA12743-5g |
5-Methyl-2'-o-methylcytidine |
113886-70-7 | 95% | 5g |
$786.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQS295-250mg |
5-Methyl-2′-O-methylcytidine |
113886-70-7 | 97% | 250mg |
¥474.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQS295-10g |
5-Methyl-2′-O-methylcytidine |
113886-70-7 | 97% | 10g |
¥8553.0 | 2024-04-25 |
5-Methyl-2’-O-methylcytidine 関連文献
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
5-Methyl-2’-O-methylcytidineに関する追加情報
Introduction to 5-Methyl-2’-O-methylcytidine (CAS No. 113886-70-7): Applications and Recent Research Developments
5-Methyl-2’-O-methylcytidine, chemically designated as CAS No. 113886-70-7, is a nucleoside analog that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound belongs to the class of modified cytidine derivatives, characterized by the presence of a methyl group at the 5-position of the pyrimidine ring and an O-methylated sugar moiety at the 2’-position. Such modifications enhance its stability and bioavailability, making it a promising candidate for various therapeutic applications.
The structural uniqueness of 5-Methyl-2’-O-methylcytidine lies in its ability to mimic natural nucleosides while incorporating protective modifications that prevent degradation by cellular enzymes. This characteristic has positioned it as a key intermediate in the synthesis of nucleoside-based drugs, particularly those targeting central nervous system disorders, cancer, and viral infections. The compound’s ability to penetrate the blood-brain barrier and its reduced immunogenicity further amplify its therapeutic potential.
In recent years, 5-Methyl-2’-O-methylcytidine has been extensively studied for its role in modulating gene expression through RNA interference (RNAi) and antisense oligonucleotide (ASO) therapies. The modified sugar backbone enhances the stability of RNA analogs, allowing for prolonged circulation and targeted delivery to specific cellular compartments. This has opened new avenues for treating genetic disorders and malignancies where traditional therapeutics have limited efficacy.
One of the most compelling applications of 5-Methyl-2’-O-methylcytidine is in the development of antiviral agents. Its structural similarity to natural cytidine enables it to be incorporated into viral RNA during replication, leading to the production of non-functional viral particles. Preliminary studies have demonstrated its efficacy against a broad spectrum of viruses, including hepatitis C virus (HCV) and influenza A virus. The compound’s ability to evade host immune responses makes it an attractive candidate for next-generation antiviral drugs.
Moreover, 5-Methyl-2’-O-methylcytidine has shown promise in oncology research. By inhibiting specific mRNA transcripts involved in tumor proliferation, this nucleoside analog can induce apoptosis or growth arrest in cancer cells. Clinical trials are currently underway to evaluate its efficacy in treating solid tumors and hematological malignancies. The compound’s ability to selectively target cancer cells while sparing healthy tissues underscores its potential as a safe and effective anticancer agent.
The synthesis of 5-Methyl-2’-O-methylcytidine involves multi-step organic reactions, including nucleophilic substitution, methylation, and protection-deprotection strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled scalable production, making it feasible for industrial applications. Researchers are continuously optimizing synthetic routes to improve cost-efficiency and sustainability, aligning with global trends toward green chemistry.
Recent breakthroughs in computational chemistry have further enhanced the design and optimization of 5-Methyl-2’-O-methylcytidine derivatives. Molecular modeling techniques predict structural interactions with target enzymes and receptors, facilitating rational drug design. These computational approaches have identified novel analogs with enhanced potency and reduced off-target effects, paving the way for more tailored therapeutic strategies.
The pharmacokinetic profile of 5-Methyl-2’-O-methylcytidine is another area of active investigation. Studies indicate that this compound exhibits prolonged half-life upon systemic administration, allowing for less frequent dosing regimens compared to conventional nucleoside analogs. Additionally, its metabolic stability reduces the likelihood of toxic side effects, improving patient compliance.
In conclusion, 5-Methyl-2’-O-methylcytidine (CAS No. 113886-70-7) represents a significant advancement in nucleoside-based therapeutics. Its unique structural features and diverse applications make it a cornerstone in modern drug development. As research progresses, we can expect even broader utilization of this compound across multiple therapeutic domains, offering hope for improved patient outcomes.
113886-70-7 (5-Methyl-2’-O-methylcytidine) 関連製品
- 2140-72-9(2'-O-Methylcytidine)
- 13048-95-8(N4-Methyl-2'-O-methyl-cytidine)
- 478511-19-2(Cytidine-2'-13C)
- 147-94-4(Cytarabine)
- 65-46-3(Cytidine)
- 26524-60-7(L-Cytidine)
- 838-07-3(5-Methyl-2'-deoxycytidine)
- 3382-80-7((4-Fluorophenyl)(3-nitrobenzylidene)amine)
- 864377-28-6(4-(3-Bromophenyl)-2,6-diphenylpyrimidine)
- 1340596-78-2(2-(4-Bromophenoxy)-1-cyclopropylethanone)
